![molecular formula C20H25N5O3 B11160172 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide](/img/structure/B11160172.png)
6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide is a synthetic organic compound that features a quinazolinone core and an imidazole moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Imidazole Moiety: The imidazole group can be introduced via alkylation or acylation reactions.
Coupling of the Hexanamide Chain: The final step involves coupling the quinazolinone-imidazole intermediate with a hexanoyl chloride or hexanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and imidazole groups.
Reduction: Reduction reactions could target the quinazolinone core or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Medicine
Anticancer Research: Investigation of its potential as an anticancer agent.
Drug Development: Exploration of its pharmacokinetic and pharmacodynamic properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Imidazole Derivatives: Compounds featuring imidazole rings.
Hexanamide Derivatives: Compounds with similar hexanamide chains.
Uniqueness
The uniqueness of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]hexanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-imidazol-1-ylpropyl)hexanamide |
InChI |
InChI=1S/C20H25N5O3/c26-18(22-10-6-12-24-14-11-21-15-24)9-2-1-5-13-25-19(27)16-7-3-4-8-17(16)23-20(25)28/h3-4,7-8,11,14-15H,1-2,5-6,9-10,12-13H2,(H,22,26)(H,23,28) |
InChI Key |
COVNMIJSPHTLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11160095.png)
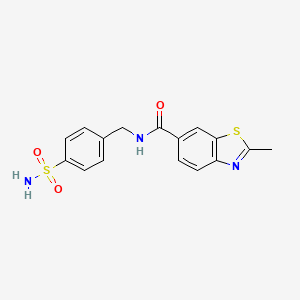
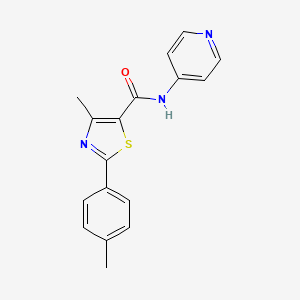
![1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160111.png)
![1-[(2-Chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11160112.png)
![8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160123.png)
![methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11160126.png)
![4-ethyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11160131.png)
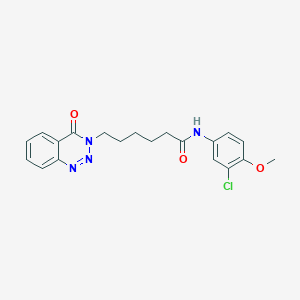
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11160143.png)
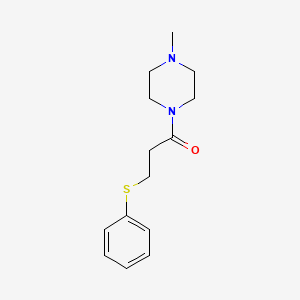
![5-hydroxy-7-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11160151.png)
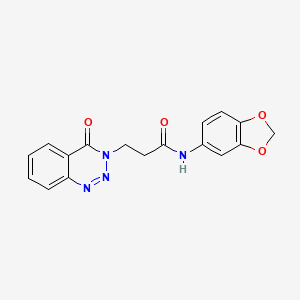
![N-Cycloheptyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11160169.png)
